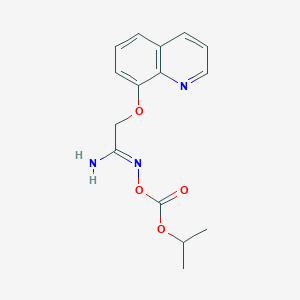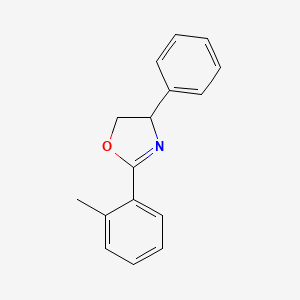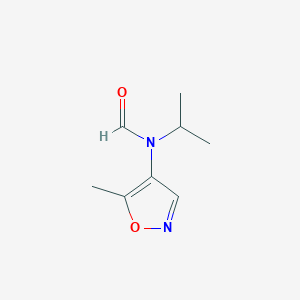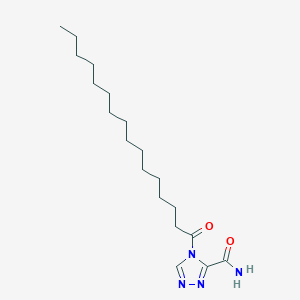
Bis(hydroxymethyl)maleic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(hydroxymethyl)furan-2,5-dione is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two hydroxymethyl groups at the 3 and 4 positions and a dione group at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Bis(hydroxymethyl)furan-2,5-dione can be synthesized through several methods. One common approach involves the reduction of dimethyl 3,4-furandicarboxylate. This reduction can be catalyzed by various catalysts such as nickel, copper chromite, platinum oxide, cobalt oxide, or molybdenum oxide under high temperatures and high hydrogen pressure . Another method involves the use of sodium amalgam as a reducing agent .
Industrial Production Methods
In an industrial setting, the production of 3,4-bis(hydroxymethyl)furan-2,5-dione typically involves the catalytic hydrogenation of dimethyl 3,4-furandicarboxylate. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(hydroxymethyl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The dione group can be reduced to form hydroxyl groups.
Substitution: The hydroxymethyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are hydroxyl derivatives.
Substitution: The major products are ethers or esters, depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(hydroxymethyl)furan-2,5-dione has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of bio-based polymers and copolymers.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of biodegradable plastics and other sustainable materials.
Wirkmechanismus
The mechanism of action of 3,4-bis(hydroxymethyl)furan-2,5-dione involves its ability to undergo various chemical transformations. The hydroxymethyl groups and the dione moiety can participate in different reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(hydroxymethyl)furan: Another furan derivative with hydroxymethyl groups at the 2 and 5 positions.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group and an aldehyde group.
2,5-Furandicarboxylic Acid: A furan derivative with carboxylic acid groups at the 2 and 5 positions.
Uniqueness
Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of bio-based materials and other compounds .
Eigenschaften
Molekularformel |
C6H6O5 |
|---|---|
Molekulargewicht |
158.11 g/mol |
IUPAC-Name |
3,4-bis(hydroxymethyl)furan-2,5-dione |
InChI |
InChI=1S/C6H6O5/c7-1-3-4(2-8)6(10)11-5(3)9/h7-8H,1-2H2 |
InChI-Schlüssel |
ZZYCDYRTIFFTPI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=O)OC1=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)






![6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one](/img/structure/B12882036.png)

![N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12882050.png)

![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
